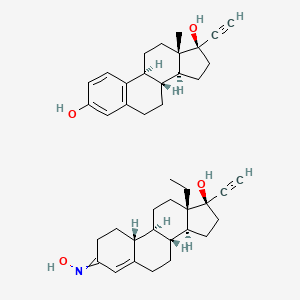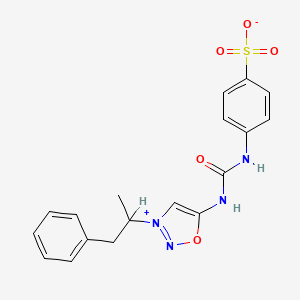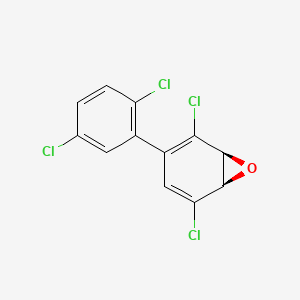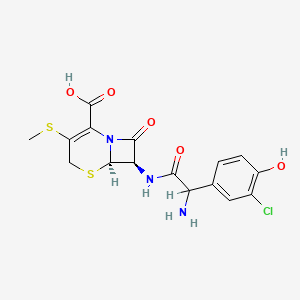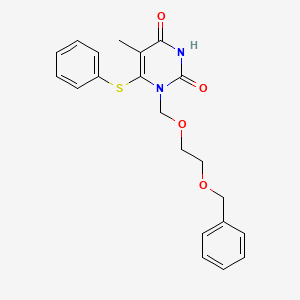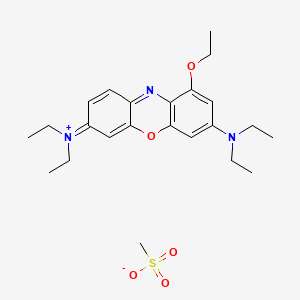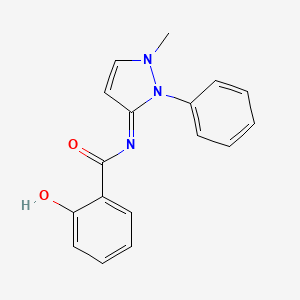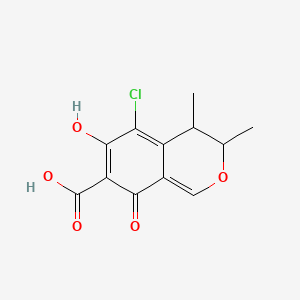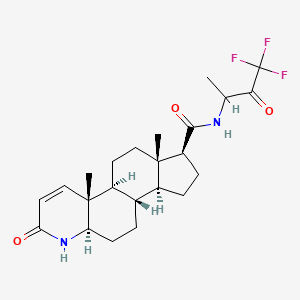
(5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide is a synthetic compound that belongs to the class of steroidal molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide typically involves multi-step organic reactions The starting material is usually a steroidal precursor, which undergoes several chemical transformations including oxidation, reduction, and substitution reactions
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry and the employment of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the 3-oxo group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Trifluoromethyl iodide, trifluoroacetic anhydride
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated steroidal compound.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of steroidal molecules under various chemical conditions.
Biology
Biologically, (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide is investigated for its potential as a hormone analog. It may interact with hormone receptors and influence biological pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of hormonal disorders and certain types of cancer. Its ability to modulate hormone activity makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of other steroidal drugs or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide involves its interaction with specific molecular targets such as hormone receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways.
類似化合物との比較
Similar Compounds
Finasteride: A 4-azaandrost-1-ene derivative used in the treatment of benign prostatic hyperplasia.
Dutasteride: Another 4-azaandrost-1-ene derivative with similar applications as finasteride.
Uniqueness
What sets (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide apart is the presence of the trifluoromethyl group, which can significantly alter its pharmacokinetic and pharmacodynamic properties. This modification may enhance its stability, bioavailability, and interaction with biological targets.
特性
CAS番号 |
155651-61-9 |
|---|---|
分子式 |
C23H31F3N2O3 |
分子量 |
440.5 g/mol |
IUPAC名 |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-(4,4,4-trifluoro-3-oxobutan-2-yl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H31F3N2O3/c1-12(19(30)23(24,25)26)27-20(31)16-6-5-14-13-4-7-17-22(3,11-9-18(29)28-17)15(13)8-10-21(14,16)2/h9,11-17H,4-8,10H2,1-3H3,(H,27,31)(H,28,29)/t12?,13-,14-,15-,16+,17+,21-,22+/m0/s1 |
InChIキー |
QNXAOMLOAUKAIA-OSJFWVIPSA-N |
異性体SMILES |
CC(C(=O)C(F)(F)F)NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C |
正規SMILES |
CC(C(=O)C(F)(F)F)NC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



